molecular formula C7H11N3O B13340656 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13340656
M. Wt: 153.18 g/mol
InChI Key: FOZLFWUBEUEKDX-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a hydroxyl group at the third position and a methyl group at the fifth position further distinguishes this compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 3-bromopropylamine, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the overall yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or organometallic reagents .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group at the fifth position.

    5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains a diazepine ring instead of a pyridine ring.

    1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Contains a phenyl group at the first position.

Uniqueness

The presence of both a hydroxyl group at the third position and a methyl group at the fifth position makes 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol unique among its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H11N3O/c1-4-2-5-6(3-8-4)9-10-7(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11)

InChI Key

FOZLFWUBEUEKDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)NNC2=O

Origin of Product

United States

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